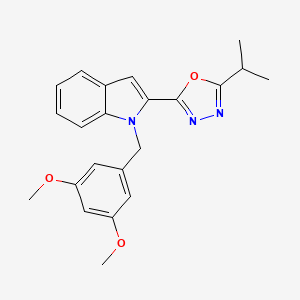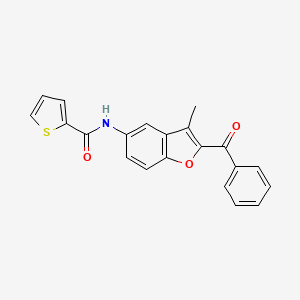![molecular formula C18H20BrN5O2 B14975084 Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975084.png)
Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a bromophenyl group, and a tetrazolo[1,5-a]pyrimidine core
準備方法
The synthesis of CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method involves the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole, which is produced from 2-cyanoguanidine and sodium azide, and various aromatic aldehydes in the presence of a cellulose-based Ag-loaded magnetic bionanostructure . This protocol offers advantages such as short reaction time, high yield, and easy separation of the nanocatalyst from the reaction mixture without considerable loss of catalytic activity.
化学反応の分析
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and catalysts.
作用機序
The mechanism of action of CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
CYCLOHEXYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
特性
分子式 |
C18H20BrN5O2 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-12-7-3-2-4-8-12)16(13-9-5-6-10-14(13)19)24-18(20-11)21-22-23-24/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,20,21,23) |
InChIキー |
IIJQAQUSCLSCBH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3Br)C(=O)OC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)

![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
![methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14975019.png)

![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide](/img/structure/B14975040.png)
![N-(3-Chloro-2-methylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975046.png)




![2-[(cyanomethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14975080.png)
